BenchChemオンラインストアへようこそ!

7-Chloro-6-methoxychroman-4-amine

NET inhibition Monoamine transporter CNS pharmacology

7-Chloro-6-methoxychroman-4-amine is a privileged chroman scaffold for medicinal chemistry, offering a non-redundant 7-chloro-6-methoxy topology unavailable from unsubstituted or regioisomeric analogs. This intermediate halogen variant bridges 7-fluoro and 7-bromo SAR exploration. With confirmed norepinephrine transporter (NET) binding (Ki 834 nM) and potent NAAA inhibition (IC₅₀ 73 nM), it is a validated starting point for developing NET probes, radioligands, or NAAA inhibitors targeting inflammatory pain. Its unique differentiation-inducing activity further supports preclinical research in acute myeloid leukemia and psoriasis models. Procure as a racemate or single enantiomer to enable stereochemistry-dependent studies.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B13044277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-methoxychroman-4-amine
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(CCO2)N)Cl
InChIInChI=1S/C10H12ClNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3
InChIKeySKULGNJAWROTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-methoxychroman-4-amine (CAS 1273599-68-0): Chemical Identity, Scaffold Class, and Procurement Baseline


7-Chloro-6-methoxychroman-4-amine (C₁₀H₁₂ClNO₂, MW 213.66 g/mol) is a synthetic small molecule belonging to the chroman (3,4-dihydro-2H-1-benzopyran) class of heterocyclic compounds . Structurally, it features a primary amine at the 4-position, a chlorine atom at the 7-position, and a methoxy group at the 6-position of the benzopyran scaffold . The chroman core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse biological activities including neurotransmitter transporter modulation and anticancer potential [1]. This compound is commercially available as both racemate and single enantiomers, with a typical purity specification of ≥95% .

Why 7-Chloro-6-methoxychroman-4-amine Cannot Be Replaced by Unsubstituted or Mono-Substituted Chroman-4-amine Analogs


The 7-chloro-6-methoxy substitution pattern on the chroman-4-amine scaffold is non-redundant with respect to its pharmacological profile. The chlorine atom at the 7-position introduces both steric bulk and electronegativity that modulate target binding, while the 6-methoxy group contributes electron-donating character that affects the aromatic ring's electronic properties [1]. Unsubstituted chroman-4-amine lacks these substituents entirely, and regioisomeric analogs such as 6-chlorochroman-4-amine or 8-chloro-6-methoxychroman-4-amine exhibit distinct steric and electronic topologies that preclude direct functional substitution without re-validation of target engagement [2]. The evidence below demonstrates that the specific 7-chloro-6-methoxy arrangement yields measurable differences in norepinephrine transporter (NET) binding affinity, enzyme inhibition, and cellular differentiation activity that are not recapitulated by closely related analogs.

Quantitative Differentiation Evidence for 7-Chloro-6-methoxychroman-4-amine vs. Structural Analogs


Norepinephrine Transporter (NET) Binding Affinity: 7-Chloro-6-methoxy vs. Unsubstituted Chroman-4-amine

7-Chloro-6-methoxychroman-4-amine demonstrates measurable binding affinity for the human norepinephrine transporter (NET) with a Ki/IC₅₀ value of 834 nM in a competitive binding assay [1]. This places the compound within the sub-micromolar affinity range, a threshold frequently associated with pharmacologically relevant transporter engagement. In contrast, the unsubstituted parent compound chroman-4-amine lacks the 7-chloro and 6-methoxy substituents, and no published quantitative NET binding data are available for this scaffold, consistent with the expectation that the unsubstituted core requires functionalization to achieve measurable transporter affinity [2].

NET inhibition Monoamine transporter CNS pharmacology

Human NAAA Enzyme Inhibition: 7-Chloro-6-methoxychroman-4-amine vs. Chroman-4-one Analog

7-Chloro-6-methoxychroman-4-amine inhibits human N-acylethanolamine acid amidase (NAAA) with an IC₅₀ of 73 nM in a recombinant HEK293 cell-based assay [1]. NAAA is a cysteine amidase that degrades palmitoylethanolamide (PEA), an endogenous anti-inflammatory and analgesic mediator; its inhibition is a validated strategy for sustaining PEA levels [2]. Importantly, this inhibitory potency is attributable specifically to the 4-amino substitution on the chroman scaffold: the corresponding 4-one analog (7-chloro-6-methoxychroman-4-one) was tested in the same assay system and registered as less potent in published screening data, illustrating that the amine at C-4 is critical for NAAA engagement [1].

NAAA inhibition N-acylethanolamine acid amidase Anti-inflammatory research

Differentiation-Inducing Activity in Leukemic Cells: Functional Selectivity vs. Cytotoxic-Only Chroman Derivatives

Published pharmacological data describe that 7-chloro-6-methoxychroman-4-amine exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation along the monocyte lineage [1]. This dual action—combining proliferation arrest with differentiation induction—is mechanistically distinct from purely cytotoxic chroman derivatives. Within the broader chroman-4-amine class, compounds such as (R)-6-methoxychroman-4-amine demonstrate moderate cytotoxicity against leukemia cell lines (e.g., HL-60 IC₅₀ = 42.0 µM) without evidence of differentiation-inducing capacity, suggesting that the 7-chloro substituent may confer this functional differentiation phenotype .

Differentiation therapy Leukemia Monocyte differentiation

Halogen-Dependent Pharmacological Differentiation: 7-Chloro vs. 7-Fluoro and 7-Bromo Analogs

The identity of the halogen atom at the 7-position of 6-methoxychroman-4-amine significantly influences both physicochemical properties and target interactions. The 7-chloro analog (MW 213.66) occupies a distinct property space compared to its 7-fluoro (MW 197.21) and 7-bromo (MW 258.11) counterparts . The chlorine atom provides a moderate balance of steric bulk, electronegativity, and polarizability: fluorine is smaller and more electronegative but less polarizable, while bromine is larger and more polarizable but may introduce steric clashes in certain binding pockets [1]. In chroman-based medicinal chemistry programs, systematic halogen scanning has demonstrated that chloro substitution at the 7-position frequently optimizes binding affinity relative to fluoro or bromo variants in monoamine transporter and kinase targets [2].

Halogen bonding SAR Lead optimization

Patent-Backed Anti-Cancer Indication Differentiates This Scaffold from Generic Chroman-4-amines

The 7-chloro-6-methoxychroman-4-amine scaffold and its derivatives are explicitly claimed in patent families assigned to Marshall Edwards, Inc. (now Novogen) as anti-cancer and chemotherapeutic selective agents [1]. The patent disclosures (e.g., EP-2436680-A2, EP-1809618B1) describe substituted chroman derivatives—including compounds bearing the 7-chloro-6-methoxy substitution pattern—as demonstrating selective toxicity toward cancer cell lines including human hepatoma, leukemia, and breast cancer lines [2]. This patent provenance provides a defensible intellectual property position that generic chroman-4-amines without specific substitution patterns do not enjoy, reducing freedom-to-operate risks for certain commercial development pathways.

Anti-cancer Patent-protected scaffold Chemotherapeutic lead

R- vs. S-Enantiomer Availability: Enabling Stereochemistry-Dependent Pharmacology Studies

7-Chloro-6-methoxychroman-4-amine is commercially available as three distinct forms: the racemate (CAS 1273599-68-0), the (R)-enantiomer (CAS not publicly listed), and the (S)-enantiomer (CAS 1272742-90-1) . The 4-position of the chroman ring is a chiral center, and enantiomers of chroman-4-amine derivatives frequently exhibit substantial differences in target binding affinity and selectivity [1]. For example, in the structurally related methoxy-chroman 5-HT₁A agonist series, the (R)- and (S)-enantiomers displayed divergent pharmacological profiles in pigeon discriminative stimulus models [2]. The commercial availability of both enantiomers of the 7-chloro-6-methoxy derivative enables direct enantiomer-specific SAR studies, whereas many chroman-4-amine analogs are only available as racemates or single enantiomers.

Chiral resolution Enantiomer-specific pharmacology Stereochemistry

Recommended Application Scenarios for 7-Chloro-6-methoxychroman-4-amine Based on Verified Differentiation Evidence


CNS Monoamine Transporter Probe Development

Leveraging the confirmed sub-micromolar NET binding affinity (Ki/IC₅₀ = 834 nM) [1], this compound serves as a viable starting scaffold for developing norepinephrine transporter probes or radioligands. Its chroman core is structurally related to known monoamine transporter ligands, and the 7-chloro-6-methoxy substitution offers a differentiated chemical space relative to tropane- or piperidine-based NET ligands [2]. Procurement of both enantiomers enables stereochemistry-dependent binding studies.

NAAA-Targeted Anti-Inflammatory and Analgesic Lead Discovery

With a potent NAAA IC₅₀ of 73 nM [1], this compound is suitable as a validated starting point for medicinal chemistry optimization toward NAAA inhibitors that elevate endogenous palmitoylethanolamide (PEA) levels. The 4-amino group is confirmed as critical for this activity relative to the 4-keto analog [1], making the 4-amino chroman scaffold essential for this target. Applications include inflammatory pain, atopic dermatitis, and other conditions where PEA elevation is therapeutically beneficial.

Differentiation Therapy Research in Hematological Malignancies and Skin Diseases

The unique differentiation-inducing activity—arresting proliferation of undifferentiated cells while inducing monocyte differentiation [1]—positions this compound for preclinical research in differentiation therapy. Relevant disease models include acute myeloid leukemia (where differentiation agents such as ATRA are standard-of-care) and psoriasis (where this compound has been specifically referenced in pharmacological descriptions) [1]. Purely cytotoxic chroman analogs do not replicate this dual mechanism.

Halogen Scanning and Structure-Activity Relationship (SAR) Studies in Chroman-Based Lead Optimization

For medicinal chemistry teams conducting systematic SAR around the chroman-4-amine scaffold, 7-chloro-6-methoxychroman-4-amine represents the intermediate halogen variant between 7-fluoro (MW 197.21) and 7-bromo (MW 258.11) analogs [1]. Class-level SAR data from chroman derivative programs suggest that the chloro substituent frequently provides optimal target affinity among halogen choices [2]. All three halogen variants and both enantiomers are commercially available, facilitating comprehensive SAR exploration.

Quote Request

Request a Quote for 7-Chloro-6-methoxychroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.